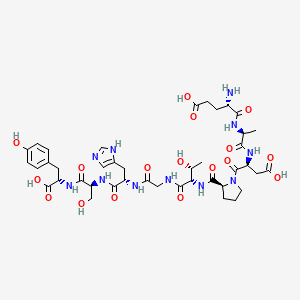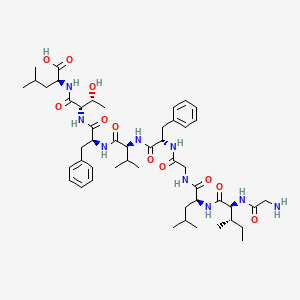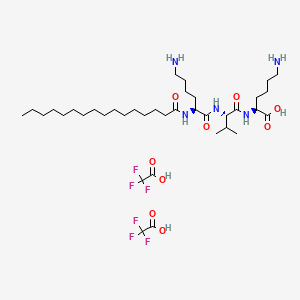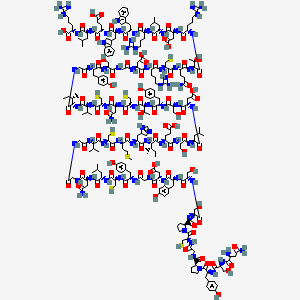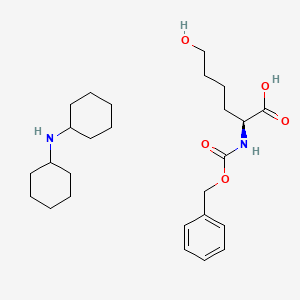
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a cyclohexylamine group and a hydroxy-hexanoic acid moiety. It is used in scientific research, pharmaceuticals, and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:
C6H5NH2+3H2→C6H11NH2
This method is widely used due to its efficiency and high yield. Another method involves the alkylation of ammonia using cyclohexanol .
For the synthesis of (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid, a common approach is the protection of the amino group followed by the introduction of the hydroxy group through selective reduction or hydrolysis reactions. The reaction conditions typically involve the use of protecting groups such as carbobenzyloxy (Cbz) and reagents like lithium aluminum hydride (LiAlH_4) for reduction.
Industrial Production Methods
Industrial production of N-cyclohexylcyclohexanamine often employs continuous hydrogenation processes using fixed-bed reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum yield and purity . For (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid, large-scale synthesis involves multi-step processes with stringent control over reaction conditions to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-cyclohexylcyclohexanamine can yield cyclohexanone, while reduction can produce cyclohexanol.
Applications De Recherche Scientifique
N-cyclohexylcyclohexanamine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Applied in the production of rubber chemicals, corrosion inhibitors, and surfactants.
Mécanisme D'action
The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylamine: Similar in structure but lacks the hydroxy-hexanoic acid moiety.
Cyclohexylamine: A simpler compound with only one cyclohexyl group attached to the amine.
N,N-Dicyclohexylamine: Contains two cyclohexyl groups attached to the nitrogen atom.
Uniqueness
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid is unique due to its combination of cyclohexylamine and hydroxy-hexanoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5.C12H23N/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRONEGCUEUUBJO-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

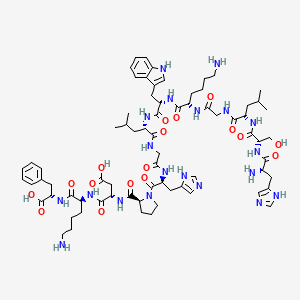
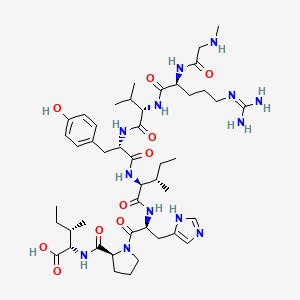
![[Nle11]-SUBSTANCE P](/img/structure/B612786.png)
![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)
